2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
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Overview
Description
2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is a complex organic compound featuring a bicyclic structure.
Preparation Methods
The synthesis of 2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one typically involves multiple steps. One common method includes the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate . This reaction is followed by reduction of the nitrile group with lithium aluminium hydride (LiAlH4) to yield the desired amine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to mimic the fragment of meta-substituted benzenes, making it effective in binding to certain biological receptors . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds include:
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: Known for its use in medicinal chemistry.
2-Azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed reactions and have applications in creating bridged aza-bicyclic structures.
8-Azabicyclo[3.2.1]octane: Used in stereochemical control methodologies.
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-10-7-3-8(10)6-12(5-7)9(13)4-11/h7-8,10H,2-6,11H2,1H3 |
InChI Key |
HMDMEAPJODCCLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=O)CN |
Origin of Product |
United States |
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